
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanol” is an organic compound that contains a triazole ring and an alcohol functional group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The alcohol functional group consists of a hydroxyl (-OH) group attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring, an ethylbutyl group, and a methanol group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
As an alcohol, this compound would likely participate in reactions typical of alcohols, such as dehydration or oxidation . The presence of the triazole ring could also influence its reactivity.Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . They are also generally polar and can mix with water if they are small enough .Scientific Research Applications
Catalysis : The compound is involved in the synthesis of ligands that form complexes with copper(I) chloride, used as highly active catalysts for Huisgen 1,3-dipolar cycloadditions. This application is significant in organic synthesis, especially in water or under neat conditions, offering low catalyst loadings and short reaction times at room temperature (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Antibacterial and Antifungal Applications : Triazole derivatives, including those related to the given compound, show moderate antibacterial and antifungal activities, particularly against Bacillus subtilis and Candida albicans. This highlights their potential in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Corrosion Inhibition : Derivatives of 1,2,3-triazole, closely related to the compound , have been explored as corrosion inhibitors for mild steel in acidic medium. These compounds effectively inhibit corrosion, showcasing their potential in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis and Catalysis : The compound plays a role in the synthesis of C3-symmetric tris(triazolyl)methanol ligands. These ligands are valuable in transition metal-mediated reactions, highlighting their importance in synthesis and catalysis (Etayo, Ayats, & Pericàs, 2016).
Molecular Interactions and Chemistry Studies : The compound is used in the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This research is crucial in understanding molecular interactions and designing new molecules (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Pharmaceutical Research : Related triazole derivatives have been explored as inhibitors for human dihydroorotate dehydrogenase, showing potential in pharmaceutical research (Gong, Liu, Qi, Li, Zhu, & Zhao, 2017).
Luminescent Properties : Quinolyl-triazole ligands supported by copper and iodine complexes exhibit strong luminescent properties. This application is significant in materials science for developing luminescent materials (Bai, Jiang, Young, & Hor, 2015).
Safety and Hazards
properties
IUPAC Name |
[1-(2-ethylbutyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-8(4-2)5-12-6-9(7-13)10-11-12/h6,8,13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFQMJPOYCMHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




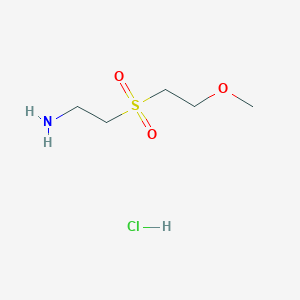
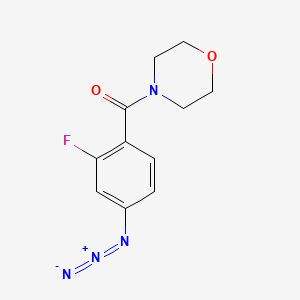
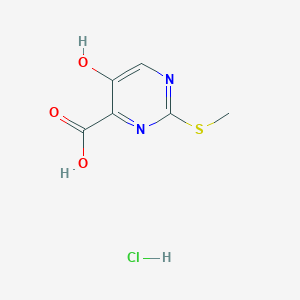
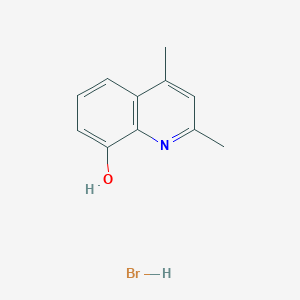
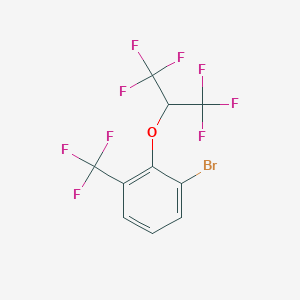

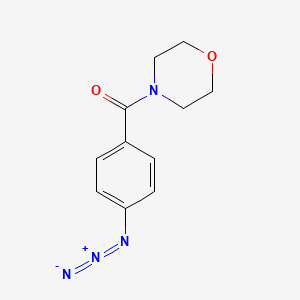
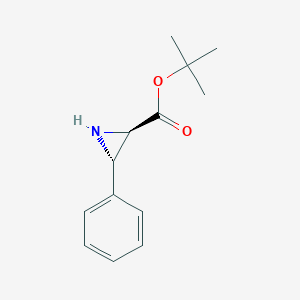
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)